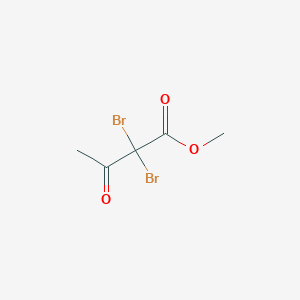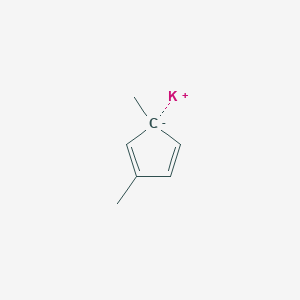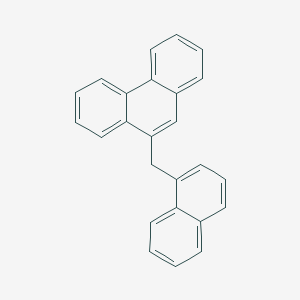
Phenanthrene, 9-(1-naphthalenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthrene, 9-(1-naphthalenylmethyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene core with a naphthalenylmethyl group attached at the 9th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-(1-naphthalenylmethyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of phenanthrene with 1-naphthalenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of Phenanthrene, 9-(1-naphthalenylmethyl)- often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反应分析
Types of Reactions
Phenanthrene, 9-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like Raney nickel are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated phenanthrene derivatives.
科学研究应用
Phenanthrene, 9-(1-naphthalenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用机制
The mechanism of action of Phenanthrene, 9-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, affecting gene expression and cellular processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenanthrene: A parent compound with similar structural features but lacking the naphthalenylmethyl group.
Anthracene: Another PAH with a linear arrangement of three benzene rings.
Naphthalene: A simpler PAH with two fused benzene rings.
Uniqueness
Phenanthrene, 9-(1-naphthalenylmethyl)- is unique due to the presence of the naphthalenylmethyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
110282-72-9 |
|---|---|
分子式 |
C25H18 |
分子量 |
318.4 g/mol |
IUPAC 名称 |
9-(naphthalen-1-ylmethyl)phenanthrene |
InChI |
InChI=1S/C25H18/c1-3-12-22-18(8-1)10-7-11-19(22)16-21-17-20-9-2-4-13-23(20)25-15-6-5-14-24(21)25/h1-15,17H,16H2 |
InChI 键 |
BTBWTGWLCGXRKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2CC3=CC4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



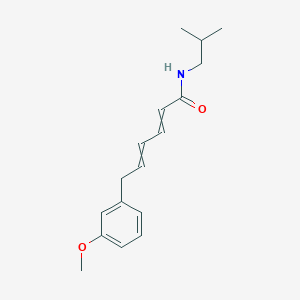
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
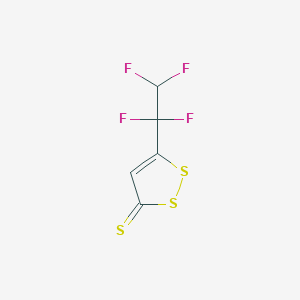
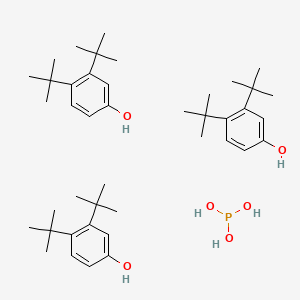
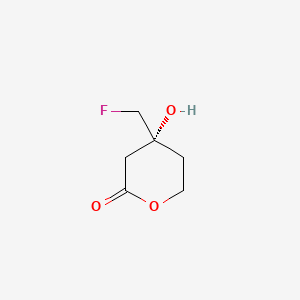
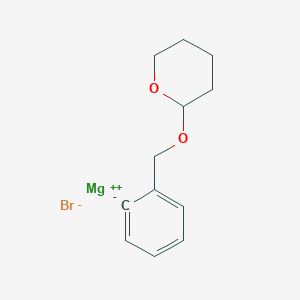
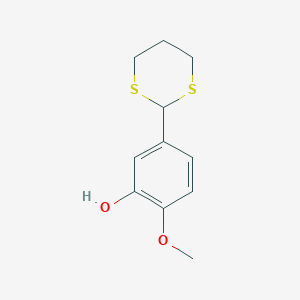
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
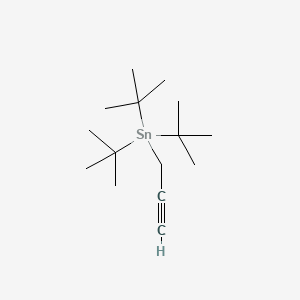
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
